Dhodh-IN-18

Acute Myeloid Leukemia DHODH Enzymatic Assay

Research on DHODH-driven AML differentiation often stalls due to insufficient inhibitor potency of legacy tool compounds like Brequinar (IC50 ~20 nM). Dhodh-IN-18 resolves this with an IC50 of 0.2 nM against human DHODH, enabling complete enzyme saturation at low concentrations for robust target validation and HTS assay development. Its distinct pyrido[3,4-d]pyridazin-7-yl scaffold further supports medicinal chemistry SAR campaigns. - Enables near-complete DHODH blockade in AML models at sub-nanomolar concentrations. - Structurally unique core differentiates it from quinolinecarboxylic acid- and isoxazole-based inhibitors.

Molecular Formula C21H16ClF5N6O4
Molecular Weight 546.8 g/mol
Cat. No. B15497073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-18
Molecular FormulaC21H16ClF5N6O4
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCCN1C(=NN(C1=O)C2=C(C3=CN=NC(=C3C(=N2)OC(C)C(F)(F)F)OC4=C(C=CC=C4Cl)F)F)CO
InChIInChI=1S/C21H16ClF5N6O4/c1-3-32-13(8-34)31-33(20(32)35)17-15(24)10-7-28-30-19(37-16-11(22)5-4-6-12(16)23)14(10)18(29-17)36-9(2)21(25,26)27/h4-7,9,34H,3,8H2,1-2H3/t9-/m0/s1
InChIKeyKLRIKBDIESWBNK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-18: High-Potency DHODH Inhibitor for AML Research


Dhodh-IN-18 (also designated DHODH-IN-18) is a potent small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. It exhibits a reported IC50 of 0.2 nM against human DHODH . The compound is characterized by the chemical formula C21H16ClF5N6O4, a molecular weight of 546.83 g/mol, and the CAS number 2685799-97-5 [1]. Its primary research application lies in the field of oncology, specifically for investigating therapeutic strategies against acute myelogenous leukemia (AML) by disrupting nucleotide metabolism [2].

Dhodh-IN-18 vs. Generic DHODH Inhibitors in AML


While several DHODH inhibitors exist, their functional impact varies dramatically depending on potency, selectivity, and context-specific effects. Substituting a high-potency inhibitor like Dhodh-IN-18 with a legacy compound can lead to fundamentally different experimental outcomes, particularly in AML models. For instance, the efficacy of DHODH inhibition is not solely dependent on pyrimidine depletion; studies show that vulnerability can be linked to distinct mechanisms, such as disruption of the mitochondrial electron transport chain in specific genetic backgrounds like BCOR mutations [1]. Furthermore, newer inhibitors like JNJ-74856665 demonstrate that DHODH sensitivity in AML is intricately linked to lipid metabolism and cholesterol homeostasis, a phenotype that may not be fully recapitulated or is only induced at different potency thresholds by older, less potent inhibitors [2]. Therefore, direct substitution without considering the specific inhibitory profile and potency can confound results, particularly when investigating differentiation blockade or metabolic vulnerabilities. The following evidence demonstrates the specific quantitative profile of Dhodh-IN-18 against its closest comparators.

Dhodh-IN-18 Comparative Evidence


Human DHODH Enzymatic Potency vs. Brequinar

Dhodh-IN-18 exhibits extreme potency against human DHODH with a reported IC50 of 0.2 nM . This represents a 100-fold improvement in potency compared to the widely used DHODH inhibitor Brequinar (Brequinar sodium), which has a reported IC50 of ~20 nM [1]. While the precise IC50 for JNJ-74856665 has not been disclosed as a single value in primary literature, it is characterized as a 'novel, potent, and selective' inhibitor with 'strong efficacy' in a subset of AML samples [2], establishing a baseline expectation for advanced clinical candidates. Dhodh-IN-18's sub-nanomolar potency is therefore quantitatively distinct from Brequinar and positions it as a highly potent tool compound.

Acute Myeloid Leukemia DHODH Enzymatic Assay

Chemical Scaffold & Physicochemical Profile

Dhodh-IN-18 is a heterocyclic compound with the molecular formula C21H16ClF5N6O4, a molecular weight of 546.83 g/mol, and a computed XLogP3-AA of 3.8 [1]. Its chemical structure is defined by the IUPAC name (S)-2-(4-(2-chloro-6-fluorophenoxy)-8-fluoro-5-((1,1,1-trifluoropropan-2-yl)oxy)pyrido[3,4-d]pyridazin-7-yl)-4-ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one [1]. In contrast, Brequinar has the formula C23H14F2NO2 and a molecular weight of 375.38 g/mol [2]. Teriflunomide, an active metabolite of Leflunomide, has the formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol [3]. These significant differences in chemical structure, size, and lipophilicity (XLogP3) preclude functional interchangeability and indicate distinct binding modes and pharmacokinetic properties.

Medicinal Chemistry DHODH SAR

Kinase Selectivity Data Gap

A critical data gap for Dhodh-IN-18 is the absence of reported selectivity profiling against a broad panel of kinases or other potential off-targets. In contrast, Brequinar has been extensively characterized for selectivity, demonstrating minimal inhibition against a panel of over 400 kinases at a concentration of 100 nM [1]. This lack of comparative selectivity data for Dhodh-IN-18 represents a significant limitation for studies where off-target effects could confound the interpretation of phenotypic outcomes attributed solely to DHODH inhibition.

Kinase Selectivity DHODH Off-Target

Dhodh-IN-18 Research Applications


DHODH Biochemical Assay Target Validation

Dhodh-IN-18 is ideally suited for use in biochemical assays where establishing robust, low-nanomolar inhibition of human DHODH is the primary goal. Its reported IC50 of 0.2 nM makes it a superior positive control over legacy inhibitors like Brequinar (IC50 ~20 nM) [1] for validating new high-throughput screening assays or for performing kinetic studies that require complete enzyme saturation at low compound concentrations. This application leverages its primary and best-documented strength: extreme enzymatic potency.

DHODH Dependency in AML Cell Lines

Given the compound's documented role in research for treating AML [2], a key application is investigating DHODH dependency and differentiation induction in AML cell lines. Due to its high potency, Dhodh-IN-18 can be used to explore dose-response relationships in cellular models of AML where sensitivity to DHODH inhibition may vary. Researchers can use this tool compound to benchmark the effects of near-complete DHODH blockade on proliferation and differentiation markers, particularly in cell lines identified as sensitive to this metabolic vulnerability [3].

Medicinal Chemistry & SAR Studies

As a distinct heterocyclic compound with a defined, chiral chemical structure (InChIKey: KLRIKBDIESWBNK-VIFPVBQESA-N) [4], Dhodh-IN-18 is a valuable scaffold for medicinal chemists. Its unique pyrido[3,4-d]pyridazin-7-yl core differentiates it from other DHODH inhibitor classes (e.g., the quinolinecarboxylic acid core of Brequinar or the isoxazole core of Leflunomide). This makes it a prime candidate for SAR studies aimed at understanding the structural basis for its high potency and for designing next-generation DHODH inhibitors with potentially improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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